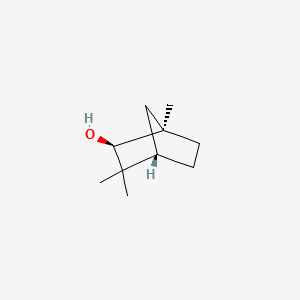
beta-Fenchyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Fenchyl alcohol: is a monoterpenoid alcohol with the molecular formula C10H18O . It is a colorless or white solid that occurs widely in nature. This compound is known for its pleasant camphoraceous, woody, and pine-like aroma, making it a valuable component in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Fenchyl alcohol can be synthesized through the hydration of alkenes. One common method involves the hydration of beta-pinene using acidic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fenchone . This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases
Major Products Formed:
Oxidation: Fenchone
Reduction: Fenchane
Substitution: Beta-Fenchyl esters
Aplicaciones Científicas De Investigación
Beta-Fenchyl alcohol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which beta-Fenchyl alcohol exerts its effects involves its interaction with cellular membranes and enzymes. It is known to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
- Fenchol
- Fenchone
- Borneol
- Camphor
Comparison: Beta-Fenchyl alcohol is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers like fenchol and fenchone . While fenchol and fenchone are also used in the fragrance industry, this compound is preferred for its more intense and pleasant aroma. Additionally, this compound’s antimicrobial and anti-inflammatory properties make it more versatile in medicinal applications compared to borneol and camphor .
Propiedades
Número CAS |
64439-31-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
Clave InChI |
IAIHUHQCLTYTSF-QXFUBDJGSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

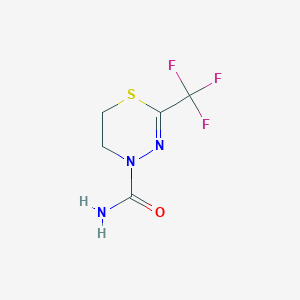
![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)

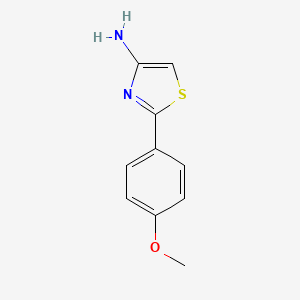
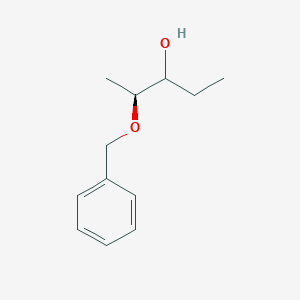
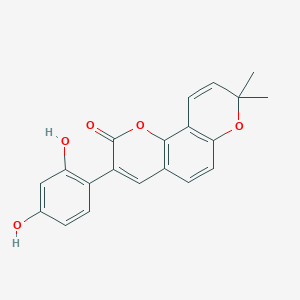
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)


